2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group
Scientific Research Applications
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
Target of Action
Compounds with similar structures have been found to act as peroxisome proliferator-activated receptor agonists . These receptors play a crucial role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Mode of Action
Compounds with trifluoromethyl groups are known to undergo radical trifluoromethylation . This process involves the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Compounds with similar structures have been found to influence the suzuki–miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Compounds with similar structures have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Biochemical Analysis
Biochemical Properties
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to enhance the compound’s stability and reactivity . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity . The compound’s trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways. Additionally, it can inhibit or activate enzymes by interacting with their active sites, leading to changes in metabolic flux and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under various conditions, but its degradation products can also influence cellular processes. Long-term studies have indicated that prolonged exposure to the compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific organelles, such as mitochondria, lysosomes, or the endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various pyrazole derivatives .
Comparison with Similar Compounds
Trifluoromethylpyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Uniqueness: 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both a pyrazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and bioactivity compared to similar compounds .
Properties
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-2-12(3-5(13)14)11-6(4)7(8,9)10/h2H,3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYBQPIPDBWRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823464-54-5 | |
Record name | 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.